N,O-Bis(trimethylsilyl)hydroxylamine
Overview
Description
N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is known to participate in reactions that involve silyl group rearrangements and can act as a precursor to other functional groups through various chemical transformations .
Synthesis Analysis
The synthesis of N,O-Bis(trimethylsilyl)hydroxylamine and its derivatives has been explored through different methods. One approach involves the diorganofluorosilylation of 1,2-bis(trimethylsilyl)hydroxylamines at low temperatures, leading to O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines. These compounds can undergo thermal rearrangement to their isomeric forms, which is found to be irreversible . Another method includes the reaction of fluoro- and aminofluorosilanes with the lithium salt of N,O-bis(trimethylsilyl)hydroxylamine, resulting in various substituted hydroxylamines . Additionally, the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride has been shown to result in deprotonation followed by N-O bond cleavage and 1,2-silylshift, leading to a complex potassium-silicon-oxygen compound .
Molecular Structure Analysis
The molecular structure of N,O-Bis(trimethylsilyl)hydroxylamine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies have confirmed the structures of the synthesized compounds and provided insight into the nature of the rearrangements and bond cleavages that occur during their formation .
Chemical Reactions Analysis
N,O-Bis(trimethylsilyl)hydroxylamine is involved in a variety of chemical reactions. It can act as a precursor to amines through nucleophilic addition reactions with organozinc halides in the presence of trimethylsilyl chloride . It also participates in the synthesis of aminomethylphosphinic acids when reacted with bis(trimethylsiloxy)phosphine . Furthermore, it has been shown to undergo N-O bond cleavage during deprotonation, which is an interesting reaction pathway for the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,O-Bis(trimethylsilyl)hydroxylamine and its derivatives are closely related to their molecular structure and the nature of the substituents attached to the silicon atoms. The stability of these compounds under various conditions, as well as their reactivity towards different reagents, is of significant interest. For instance, the irreversible rearrangement of silyl groups between oxygen and nitrogen in tris(silyl)hydroxylamines is attributed to anomeric stabilization, which is a key factor in their chemical behavior .
Scientific Research Applications
Gas Chromatography Derivatives
N,O-bis(trimethylsilyl)hydroxylamine has been investigated for its use in creating volatile derivatives for gas chromatography. It is particularly useful in reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing derivatives directly from the salt residue. This application enhances the analysis of various organic compounds through gas chromatography (Poole, Llater, & Orrell, 1976).
Chemical Rearrangements
The compound exhibits interesting behavior in chemical rearrangements, such as the irreversible rearrangement of silyl groups between oxygen and nitrogen. These rearrangements have implications for understanding molecular dynamics and synthesis processes (Wolfgramm, Müller, & Klingebiel, 1998).
Structural Analysis
N,O-bis(trimethylsilyl)hydroxylamine has been used to investigate the structure and rearrangement reactions of bis(organosilyl)(organostannyl)hydroxylamines. Such studies contribute to the broader understanding of organometallic chemistry and the behavior of silicon compounds in various reactions (Schmatz, Ebker, Labahn, Stoll, & Klingebiel, 2003).
Bond Cleavage Studies
The compound plays a role in studies investigating bond cleavage mechanisms, like the deprotonation leading to N-O bond cleavage and silylshift reactions. These insights are critical for understanding complex chemical transformations (Venugopal, Willner, & Mitzel, 2008).
Synthesis of Isoxazolidines
In organic synthesis, it is used in the regioselective synthesis of substituted isoxazolidines. This demonstrates its utility in creating complex organic structures which can have various applications inmedicinal chemistry and material science (Benfatti, Cardillo, Gentilucci, Mosconi, & Tolomelli, 2008).
Catalysis and Asymmetric Synthesis
N,O-bis(trimethylsilyl)hydroxylamine is instrumental in the conjugate addition to alkylidene and arylidene malonates in the presence of Lewis acids, which is a critical process in catalytic and enantioselective synthesis. This application is significant in the field of asymmetric synthesis, which is crucial for the production of chiral drugs and other bioactive molecules (Cardillo, Gentilucci, Gianotti, Kim, Perciaccante, & Tolomelli, 2001).
Electrophilic Amination
The compound is used in the electrophilic amination of higher order cuprates. This methodology is valuable in organic synthesis, especially for the introduction of amino groups in a variety of organic substrates, which is a fundamental step in synthesizing many pharmaceuticals and fine chemicals (Casarini, Dembech, Lazzari, Marini, Reginato, Ricci, & Seconi, 1993).
Synthesis of Isoxazolidin-5-ones
It is also employed in the synthesis of isoxazolidin-5-ones via conjugate addition followed by cyclization. This process highlights its role in creating heterocyclic compounds, which are often key structures in bioactive compounds (Baldwin, Harwood, & Lombard, 1984).
Safety And Hazards
Future Directions
N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates . This suggests potential future applications in the synthesis of complex organic molecules.
properties
IUPAC Name |
[dimethyl-(trimethylsilyloxyamino)silyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177276 | |
Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis(trimethylsilyl)hydroxylamine | |
CAS RN |
22737-37-7 | |
Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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